ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a thiazinan ring, bromophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the thiazinan ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions using brominated and methoxylated reagents.
Esterification: The final step involves the esterification of the benzoate group with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromophenylacetate: Similar in structure but lacks the thiazinan ring and methoxyphenyl group.
4-bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in the overall structure and functional groups.
Uniqueness
Ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its complex structure, which includes multiple functional groups and a thiazinan ring
Properties
Molecular Formula |
C29H28BrN3O5S |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
ethyl 4-[[6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H28BrN3O5S/c1-3-38-28(36)20-6-10-23(11-7-20)32-29-33(17-16-19-4-14-24(37-2)15-5-19)26(34)18-25(39-29)27(35)31-22-12-8-21(30)9-13-22/h4-15,25H,3,16-18H2,1-2H3,(H,31,35) |
InChI Key |
DFKQYWDRTNSGCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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